molecular formula C9H8O3 B8736377 3-Methoxyphthalaldehyde

3-Methoxyphthalaldehyde

Cat. No.: B8736377
M. Wt: 164.16 g/mol
InChI Key: IHJNGZXRTXJKJK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-Methoxyphthalaldehyde is an aromatic aldehyde characterized by a benzene ring with two aldehyde groups in the 1,2-positions (ortho configuration) and a methoxy (-OCH₃) substituent at the 3-position. This structure combines the electrophilic reactivity of dual aldehyde groups with the electron-donating effects of the methoxy group, making it a unique candidate for applications in organic synthesis, polymer chemistry, and cross-linking reactions.

Properties

Molecular Formula

C9H8O3

Molecular Weight

164.16 g/mol

IUPAC Name

3-methoxyphthalaldehyde

InChI

InChI=1S/C9H8O3/c1-12-9-4-2-3-7(5-10)8(9)6-11/h2-6H,1H3

InChI Key

IHJNGZXRTXJKJK-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=CC(=C1C=O)C=O

Origin of Product

United States

Comparison with Similar Compounds

Data Tables

Table 1: Structural and Physical Properties of this compound and Analogs

Compound Name CAS Number Molecular Formula Molar Mass (g/mol) Key Substituents Functional Groups Boiling Point (°C) Density (g/cm³)
This compound N/A C₉H₈O₃ 164.16 Methoxy (3-position) Two aldehydes N/A N/A
3-Chlorobenzaldehyde 587-04-2 C₇H₅ClO 140.57 Chlorine (3-position) Aldehyde N/A N/A
3-Methoxy-4-hydroxyphenylglycolaldehyde 17592-23-3 C₉H₁₀O₄ 182.17 Methoxy, Hydroxyl Aldehyde, Hydroxyl N/A N/A
3-Methoxyphenylglyoxal Hydrate N/A C₉H₈O₄·H₂O 198.17 Methoxy (3-position) Glyoxal (α-keto aldehyde) N/A N/A
3-(3-Fluoro-6-Methoxyphenyl)Benzaldehyde 1178297-54-5 C₁₄H₁₁FO₂ 230.23 Fluoro, Methoxy Aldehyde 343.7 ± 32.0 1.183 ± 0.06

Notes: Data inferred from structural analogs; experimental validation required for this compound. Sources: .

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